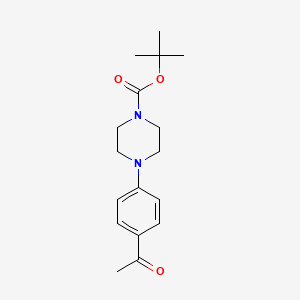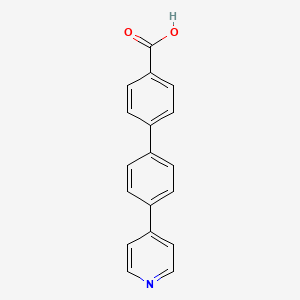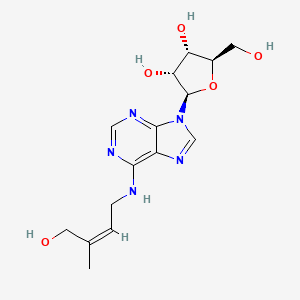
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 . It is used in various chemical reactions and serves as a useful building block in the synthesis of several novel organic compounds .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.384 Da . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Crystal and Molecular Structure :
- The crystal and molecular structure of similar compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported, providing insights into bond lengths and angles typical of piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Characterization :
- Research has focused on synthesizing and characterizing derivatives of N-Boc piperazine, including similar compounds, to understand their structural and chemical properties (Kulkarni et al., 2016).
Sterically Congested Piperazine Derivatives :
- A sterically congested piperazine derivative has been prepared using a modified approach, highlighting the novel chemistry and potential pharmacological uses of such compounds (Gumireddy et al., 2021).
Biological and Chemical Applications
Antibacterial and Antifungal Activities :
- Certain derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing moderate effectiveness against various microorganisms (Sanjeevarayappa et al., 2015).
Anticorrosive Behaviour :
- Investigations into the anticorrosive behavior of similar compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have demonstrated their potential as effective inhibitors for corrosion in specific environments (Praveen et al., 2021).
Other Relevant Research
- Chiral Deprotonation Studies :
- The first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, including compounds like TERT-butyl 4- TERT-butylpiperazine-1-carboxylate, has been described, which is significant for synthesizing molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Propiedades
IUPAC Name |
tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENNIIGKWIJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
